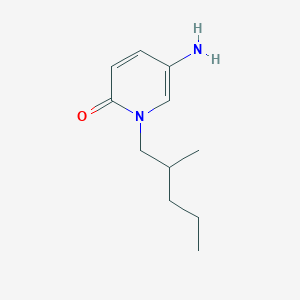![molecular formula C8H13N3O B13538753 (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine is a chemical compound with a unique structure that combines elements of pyrano and pyrazol rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrano and pyrazol rings. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome and the specific nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano and pyrazol derivatives that share structural similarities with {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine. Examples include:
- {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol
- {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}acetic acid .
Uniqueness
What sets {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine apart is its specific combination of pyrano and pyrazol rings, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3O/c1-11-8-2-3-12-5-6(8)7(4-9)10-11/h2-5,9H2,1H3 |
InChI Key |
DAHJAGXLQQWAHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)



